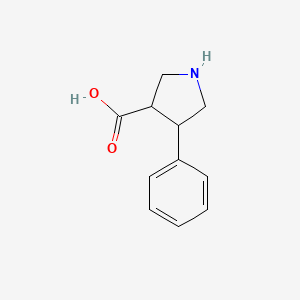
4-Phenylpyrrolidine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Phenylpyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C11H13NO2 and its molecular weight is 191.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Pharmaceutical Development
Key Intermediate in Drug Synthesis
4-Phenylpyrrolidine-3-carboxylic acid is recognized as an important intermediate in the synthesis of pharmaceuticals, particularly analgesics and anti-inflammatory drugs. Its unique structure allows for modifications that enhance therapeutic efficacy while minimizing side effects.
Case Study: Analgesic Development
Research has demonstrated that derivatives of this compound exhibit potent analgesic properties, making them candidates for pain management therapies. For instance, studies have shown that certain modifications to the pyrrolidine ring can significantly increase binding affinity to pain receptors, suggesting a pathway for developing new analgesics.
Neuroscience Research
Investigating Neurotransmitter Systems
This compound is utilized in neuroscience research to explore neurotransmitter systems, particularly focusing on conditions such as depression and anxiety. Its ability to interact with neurotransmitter receptors makes it a valuable tool for understanding the underlying mechanisms of these disorders.
Case Study: Anticonvulsant Activity
A notable study assessed the anticonvulsant effects of this compound in animal models. The findings indicated that it modulates GABAergic transmission, providing insights into potential treatments for epilepsy and other neurological disorders.
Chiral Synthesis
Asymmetric Synthesis Applications
The chiral nature of this compound makes it a crucial component in asymmetric synthesis. It enables chemists to produce enantiomerically pure compounds more efficiently, which is essential in drug development where different stereoisomers can exhibit vastly different biological activities.
| Application | Description |
|---|---|
| Chiral Auxiliary | Acts as a chiral auxiliary in asymmetric synthesis, enhancing the production of selective drugs. |
| Synthesis Pathways | Facilitates the exploration of new reaction pathways due to its unique structural features. |
Biochemical Assays
Evaluating Enzyme Activity and Receptor Binding
In biochemical assays, this compound is employed to evaluate enzyme activity and receptor binding interactions. This application aids researchers in understanding metabolic pathways and assessing drug interactions.
| Assay Type | Purpose |
|---|---|
| Enzyme Activity | Evaluates how the compound influences specific enzyme functions. |
| Receptor Binding | Investigates interactions with neurotransmitter receptors, contributing to drug design efforts. |
Comparative Biological Activities
The following table summarizes various compounds related to this compound and their biological activities:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| trans-Methyl 4-phenylpyrrolidine-3-carboxylate HCl | Pyrrolidine ring with phenyl group | Anticonvulsant properties | Hydrochloride form enhances solubility |
| This compound | Pyrrolidine ring with carboxylic acid | Enzyme interaction | Different stereochemistry affects activity |
| Methyl 1-methyl-4-phenylpyrrolidine-3-carboxylate HCl | Altered methylation pattern | Potentially different receptor interactions | Unique methylation alters binding affinity |
属性
IUPAC Name |
4-phenylpyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c13-11(14)10-7-12-6-9(10)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTJDGOQYFKHEJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C(=O)O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













